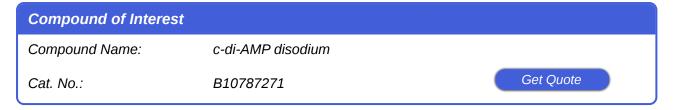


The Degradation of c-di-AMP Disodium in Host Cells: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) is a bacterial second messenger that plays a crucial role in various physiological processes in bacteria. When released into the host cytoplasm during infection, c-di-AMP is recognized as a pathogen-associated molecular pattern (PAMP), triggering a potent innate immune response. This response is primarily mediated by the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. To maintain immune homeostasis and prevent excessive inflammation, host cells have evolved mechanisms to degrade extracellular c-di-AMP. This technical guide provides an in-depth overview of the key enzymes involved in c-di-AMP degradation in host cells, their kinetics, the experimental protocols to study them, and the signaling pathways they regulate.

Core Degradation Machinery in Host Cells: ENPP1 and ENPP3

The primary enzymes responsible for the degradation of extracellular c-di-AMP in mammalian host cells are the ectonucleotide pyrophosphatase/phosphodiesterases 1 and 3 (ENPP1 and ENPP3). These type II transmembrane glycoproteins are expressed on the cell surface and hydrolyze a variety of nucleotides, including c-di-AMP. By breaking down extracellular c-di-



AMP, ENPP1 and ENPP3 act as critical negative regulators of the STING signaling pathway, thereby dampening the innate immune response to bacterial infections.[1][2][3][4][5][6]

The degradation of c-di-AMP by these ectoenzymes proceeds through a two-step hydrolysis. First, one of the phosphodiester bonds is cleaved to produce the linear intermediate 5'-phosphoadenylyl-adenosine (pApA). Subsequently, the second phosphodiester bond in pApA is hydrolyzed to yield two molecules of adenosine monophosphate (AMP).

Quantitative Enzymatic Data

While extensive kinetic data for the hydrolysis of the analogous substrate 2'3'-cGAMP and the physiological substrate ATP by ENPP1 and ENPP3 are available, specific kinetic parameters for c-di-AMP are less well-documented. However, substrate preference studies have confirmed that c-di-AMP is a substrate for both enzymes. The available kinetic data for relevant substrates are summarized in the table below to provide a comparative understanding of enzyme efficiency.

Enzyme	Substrate	Km (μM)	kcat (s-1)	kcat/Km (M- 1s-1)	Reference(s
Human ENPP1	ATP	~2 - 20	~3.4 - 12	~1.7 x 105 - 6.3 x 104	[7][8][9][10]
Human ENPP1	2'3'-cGAMP	15	4	2.7 x 105	[9]
Mouse ENPP1	ATP	12.1	0.76	6.3 x 104	[8]
Mouse ENPP3	2'3'-cGAMP	76.5	0.89	1.16 x 104	[11]

Note: Kinetic parameters can vary depending on the experimental conditions (e.g., pH, ion concentration) and the source of the enzyme (recombinant vs. native).

Signaling Pathways

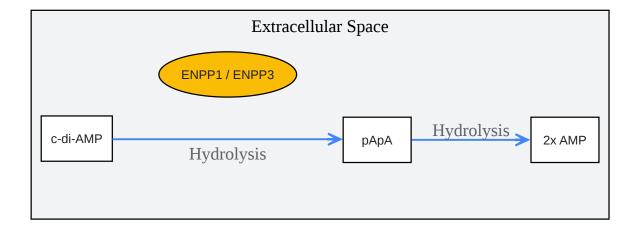




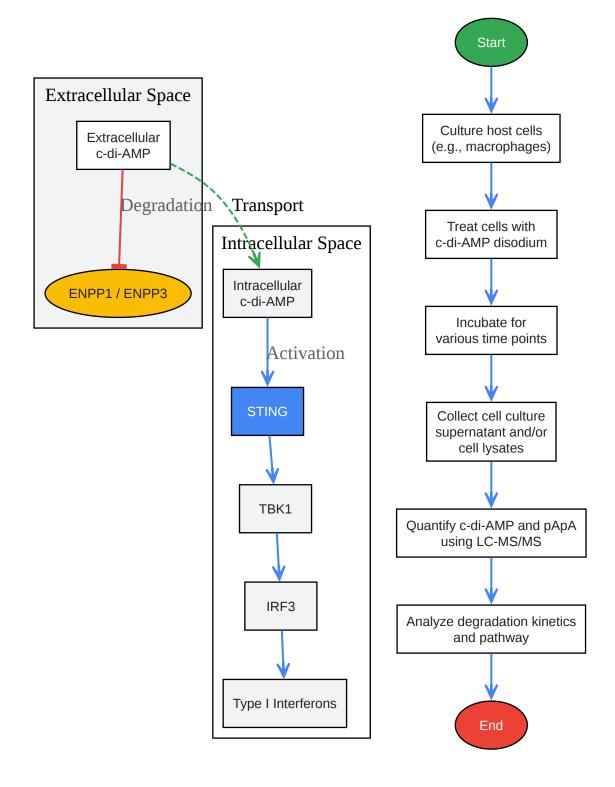


The degradation of extracellular c-di-AMP by ENPP1 and ENPP3 has a direct impact on the STING-mediated innate immune pathway. The following diagrams illustrate the degradation pathway and its regulatory role.









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References

- 1. Identification of the extracellular membrane protein ENPP3 as a major cGAMP hydrolase and innate immune checkpoint PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of extracellular membrane protein ENPP3 as a major cGAMP hydrolase, cementing cGAMP's role as an immunotransmitter PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of extracellular membrane protein ENPP3 as a major cGAMP hydrolase, cementing cGAMP's role as an immunotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Kinetic mechanism of ENPP1 ATPase: Implications for aberrant calcification disorders and enzyme replacement therapy PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Hydrolysis of 2'3'-cGAMP by ENPP1 and design of non-hydrolyzable analogs PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
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